molecular formula C11H8BrNO4 B1487849 1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1410167-24-6

1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1487849
CAS No.: 1410167-24-6
M. Wt: 298.09 g/mol
InChI Key: MLTDHUUIJHNBRS-UHFFFAOYSA-N
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Description

1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrNO4 and its molecular weight is 298.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4/c12-9-4-3-7(17-9)6-13-5-1-2-8(10(13)14)11(15)16/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTDHUUIJHNBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through various methods involving functionalized pyridines and bromofuran derivatives. The synthesis typically involves the condensation of 5-bromofuran derivatives with dihydropyridine carboxylic acids under controlled conditions to yield the target compound with high purity and yield.

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of this compound against various cancer cell lines. Notably, it has shown significant inhibition percentages in the following cell lines:

Cell LineCancer TypeInhibition Percentage
U251Human glioblastoma>50%
PC-3Human prostatic adenocarcinoma>50%
K-562Human chronic myelogenous leukemia>50%
HCT-15Human colorectal adenocarcinoma>50%
MCF-7Human mammary adenocarcinoma>50%
SKLU-1Human lung adenocarcinoma>50%

The cytotoxic effects were assessed using the sulforhodamine B (SRB) assay, which measures cell growth inhibition. Compounds with over 50% inhibition in HCT-15 were further evaluated for selectivity against normal cells, revealing some compounds that exhibited toxicity towards normal cell lines (COS7) were excluded from further studies .

The mechanism through which this compound exerts its anticancer effects is believed to involve interaction with PARP-1 (Poly (ADP-ribose) polymerase 1), a protein associated with DNA repair mechanisms.

Docking studies indicated that this compound exhibits high affinity for the PARP-1 protein, with binding energies as low as -10.6 kcal/mol. The interactions include:

  • Hydrogen bonds with amino acids such as Asp105 and Arg217.
  • π–π interactions with Tyr246.

These interactions suggest that the compound stabilizes its binding through both polar and non-polar contacts, contributing to its cytotoxic effect .

Case Studies

A recent study conducted on a series of related compounds demonstrated that modifications to the structure can enhance or diminish biological activity. For instance, variations in substituents on the dihydropyridine ring significantly impacted the nucleophilicity and overall reactivity of the compounds, correlating with their anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.